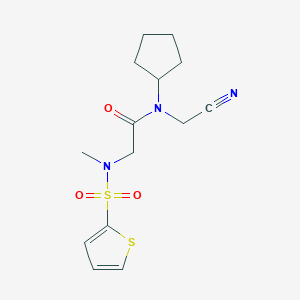
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CCPA" and is a potent and selective agonist for the CB1 receptor.
作用機序
CCPA is a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The activation of CB1 receptors by CCPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of various physiological processes such as pain perception, appetite regulation, and mood.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCPA can inhibit the release of glutamate, which is a neurotransmitter that plays a crucial role in pain perception. CCPA has also been shown to inhibit the proliferation of cancer cells and induce cell death in various cancer cell lines. In vivo studies have shown that CCPA can reduce pain perception and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
CCPA has several advantages for lab experiments. It is a potent and selective agonist for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. CCPA is also stable under physiological conditions, which makes it suitable for in vivo studies. However, CCPA has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. CCPA is also relatively expensive, which can be a limiting factor for some research groups.
将来の方向性
There are several future directions for the study of CCPA. One direction is the development of more potent and selective agonists for the CB1 receptor. Another direction is the investigation of the potential therapeutic applications of CCPA in the treatment of various neurological disorders. Further studies are also needed to elucidate the mechanism of action of CCPA and its effects on various physiological processes. Finally, the development of new synthesis methods for CCPA can lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of CCPA involves the reaction of N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide with cyanomethyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The product is then purified using chromatography techniques to obtain pure CCPA.
科学的研究の応用
CCPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CCPA has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, appetite regulation, and mood. CCPA has also been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-16(22(19,20)14-7-4-10-21-14)11-13(18)17(9-8-15)12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLGLQANWIXABY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC#N)C1CCCC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)
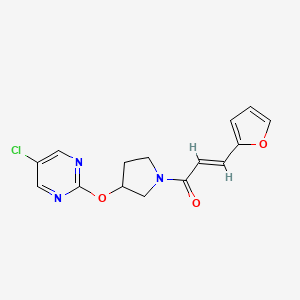
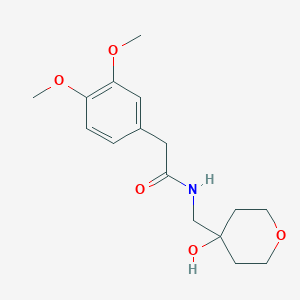

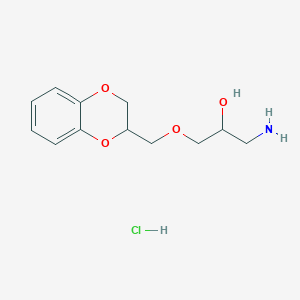
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

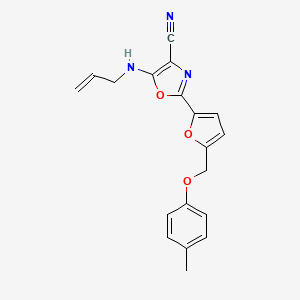

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)